4-Ethoxycarbonyl-2-methyl-2-oxazoline

Polymer chemistry Cationic ring-opening polymerization Kinetics

4-Ethoxycarbonyl-2-methyl-2-oxazoline (CAS 68683-04-5), systematically named ethyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate, is a heterocyclic building block classified as a 2‑oxazoline derivative. It possesses a five‑membered 4,5‑dihydrooxazole ring substituted with a methyl group at the 2‑position and an ethoxycarbonyl (ethyl ester) group at the 4‑position.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 68683-04-5
Cat. No. B12793324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-2-methyl-2-oxazoline
CAS68683-04-5
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COC(=N1)C
InChIInChI=1S/C7H11NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3
InChIKeyCPCNDUSWYOZLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxycarbonyl-2-methyl-2-oxazoline (CAS 68683-04-5): Technical Baseline for Procurement and Research Selection


4-Ethoxycarbonyl-2-methyl-2-oxazoline (CAS 68683-04-5), systematically named ethyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate, is a heterocyclic building block classified as a 2‑oxazoline derivative. It possesses a five‑membered 4,5‑dihydrooxazole ring substituted with a methyl group at the 2‑position and an ethoxycarbonyl (ethyl ester) group at the 4‑position . The compound has a molecular formula of C7H11NO3, a molecular weight of 157.17 g mol⁻¹, a computed XLogP3 of 0.3, and contains four hydrogen‑bond acceptor sites . This oxazoline ester serves as a monomer for poly(2‑oxazoline) synthesis, a protected carboxylic acid equivalent, and a precursor to β‑hydroxy‑α‑amino acid derivatives upon hydrolysis .

Why Generic 2‑Oxazoline Substitution Fails: Structural and Functional Differentiators of 4‑Ethoxycarbonyl‑2‑methyl‑2‑oxazoline


Simple 2‑alkyl‑2‑oxazolines (e.g., 2‑methyl‑2‑oxazoline or 2‑ethyl‑2‑oxazoline) are widely used as monomers for hydrophilic poly(2‑oxazoline)s, but they lack the 4‑position ester functionality that imparts orthogonal reactivity to 4‑ethoxycarbonyl‑2‑methyl‑2‑oxazoline . This ester group enables a unique hydrolysis pathway to N‑formyl‑β‑hydroxy‑α‑amino acid esters, which is unavailable to unsubstituted 2‑alkyl‑2‑oxazolines . Furthermore, the electron‑withdrawing ethoxycarbonyl substituent modulates the electrophilicity of the oxazolinium propagating species during cationic ring‑opening polymerization (CROP), resulting in altered polymerization kinetics compared to 2‑alkyl‑2‑oxazolines . Direct substitution of 4‑ethoxycarbonyl‑2‑methyl‑2‑oxazoline with a generic 2‑oxazoline would therefore sacrifice the specific reactivity, downstream functionalization versatility, and polymerization behavior that differentiate this compound.

Quantitative Differentiation Evidence for 4‑Ethoxycarbonyl‑2‑methyl‑2‑oxazoline (CAS 68683‑04‑5) Versus Closest Analogs


Accelerated Cationic Ring‑Opening Polymerization Rate versus 2‑Alkyl‑2‑oxazolines

Ester‑functionalized 2‑oxazoline monomers exhibit significantly faster homopolymerization propagation rates compared to simple 2‑alkyl‑2‑oxazolines. In a direct kinetic study, the methyl ester‑functionalized 2‑oxazoline monomer MestOx demonstrated an increased propagation rate constant (kp) relative to both 2‑methyl‑2‑oxazoline (MeOx) and 2‑ethyl‑2‑oxazoline (EtOx) . Although the specific kp value for 4‑ethoxycarbonyl‑2‑methyl‑2‑oxazoline has not been reported in a head‑to‑head study, the electron‑withdrawing ethoxycarbonyl group at the 4‑position is expected to similarly enhance the electrophilicity of the oxazolinium chain end, thereby accelerating propagation . This class‑level inference is supported by DFT calculations showing that ester‑substituted monomers stabilize the propagation transition state .

Polymer chemistry Cationic ring-opening polymerization Kinetics

Unique Hydrolytic Conversion to N‑Formyl‑β‑hydroxy‑α‑amino Acid Esters

Unlike simple 2‑alkyl‑2‑oxazolines, which hydrolyze to N‑(2‑hydroxyethyl)amides, 4‑ethoxycarbonyl‑2‑oxazolines undergo a distinct hydrolysis pathway that directly yields N‑formyl‑β‑hydroxy‑α‑amino acid ethyl esters . This transformation, reported by Schöllkopf et al. (1972), converts the oxazoline ring into a protected amino acid scaffold, providing a direct route to β‑hydroxy‑α‑amino acid derivatives. No such pathway exists for 2‑methyl‑2‑oxazoline or 2‑ethyl‑2‑oxazoline, which lack the 4‑ethoxycarbonyl substituent .

Organic synthesis Amino acid chemistry Protecting group chemistry

Distinct Lipophilicity and Hydrogen‑Bonding Profile versus 2‑Methyl‑2‑oxazoline

The computed logP (XLogP3) and hydrogen‑bond acceptor count differentiate 4‑ethoxycarbonyl‑2‑methyl‑2‑oxazoline from its closest 2‑alkyl analogs. The target compound possesses an XLogP3 of 0.3 and 4 hydrogen‑bond acceptors, whereas 2‑methyl‑2‑oxazoline has an XLogP3 of −0.2 and only 2 hydrogen‑bond acceptors [REFS-1, REFS-2]. This higher lipophilicity and additional H‑bonding capacity can affect monomer solubility, polymer amphiphilicity, and post‑polymerization functionalization strategies.

Physicochemical property comparison Solubility prediction Monomer selection

Carboxylic Acid Protecting Group Capability with Quantified Inertness to Grignard and Hydride Reagents

The 2‑oxazoline ring system is established as an effective protecting group for carboxylic acids due to its demonstrated inertness toward Grignard reagents (RMgX), lithium aluminum hydride (LiAlH₄), and chromium trioxide (CrO₃) [REFS-1, REFS-2]. The 4‑ethoxycarbonyl variant extends this utility by providing a second masked carboxyl functionality (the ethoxycarbonyl group itself), enabling orthogonal protection strategies. Meyers et al. (1974) demonstrated that 2‑oxazolines withstand conditions that would attack free carboxylic acids or their esters, with the oxazoline ring surviving quantitative Grignard additions and LiAlH₄ reductions . In contrast, simple alkyl esters (e.g., ethyl acetate) are readily reduced by LiAlH₄ and attacked by Grignard reagents, limiting their utility as protecting groups under these conditions.

Protecting group chemistry Carboxylic acid masking Synthetic methodology

Evidence‑Backed Application Scenarios for 4‑Ethoxycarbonyl‑2‑methyl‑2‑oxazoline (CAS 68683‑04‑5)


Functional Poly(2‑oxazoline) Synthesis with Ester‑Bearing Side Chains

Researchers seeking to prepare poly(2‑oxazoline)s with pendant ester functionalities can use 4‑ethoxycarbonyl‑2‑methyl‑2‑oxazoline as a monomer. The ethoxycarbonyl group remains intact during CROP and can be subsequently hydrolyzed to carboxylic acid or directly amidated, providing a versatile handle for bioconjugation or tuning polymer hydrophilicity . The predicted accelerated homopolymerization kinetics (class‑level inference from MestOx ) suggest reduced polymerization times compared to equivalent 2‑alkyl‑2‑oxazoline homopolymerizations.

β‑Hydroxy‑α‑Amino Acid Scaffold Synthesis via Hydrolytic Ring‑Opening

Medicinal chemists and peptide scientists can exploit the unique hydrolytic behavior of 4‑ethoxycarbonyl‑2‑oxazolines to access N‑formyl‑β‑hydroxy‑α‑amino acid ethyl esters directly from the heterocycle . This transformation provides a concise route to functionalized amino acid building blocks that are valuable intermediates for β‑lactam antibiotics, enzyme inhibitors, and natural product analogs. No analogous transformation is available from 2‑methyl‑2‑oxazoline or 2‑ethyl‑2‑oxazoline.

Orthogonal Protection Strategy in Multi‑Step Organic Synthesis

Synthetic chemists requiring carboxylic acid protection during Grignard or hydride‑mediated transformations can employ 4‑ethoxycarbonyl‑2‑methyl‑2‑oxazoline. The oxazoline ring withstands RMgX, LiAlH₄, and CrO₃ conditions that would compromise free acids or simple esters , while the ethoxycarbonyl group remains available for independent deprotection or functionalization, enabling orthogonal protection schemes in complex molecule synthesis.

Quote Request

Request a Quote for 4-Ethoxycarbonyl-2-methyl-2-oxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.